molecular formula C12H11N3O B10902172 2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10902172
M. Wt: 213.23 g/mol
InChI Key: BOADIDAZRTZJJY-NTEUORMPSA-N
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Description

2-Hydroxybenzaldehyde 1-(4-pyridyl)hydrazone is a hydrazone derivative formed by the condensation of 2-hydroxybenzaldehyde and 4-pyridylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group -NHN=CH-. They are known for their diverse biological activities and applications in various fields such as medicinal chemistry, analytical chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The molar ratio of the reactants is typically 1:1 .

Industrial Production Methods

The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzaldehyde 1-(4-pyridyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Hydroxybenzaldehyde 1-(4-pyridyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, it can interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzaldehyde 1-(2-pyridyl)hydrazone
  • 2-Hydroxybenzaldehyde 1-(3-pyridyl)hydrazone
  • 4-Hydroxybenzaldehyde 1-(4-pyridyl)hydrazone

Uniqueness

2-Hydroxybenzaldehyde 1-(4-pyridyl)hydrazone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-[(E)-(pyridin-4-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C12H11N3O/c16-12-4-2-1-3-10(12)9-14-15-11-5-7-13-8-6-11/h1-9,16H,(H,13,15)/b14-9+

InChI Key

BOADIDAZRTZJJY-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=NC=C2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=NC=C2)O

Origin of Product

United States

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